molecular formula C18H23N3O4 B2732962 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1251565-31-7

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2732962
CAS No.: 1251565-31-7
M. Wt: 345.399
InChI Key: GWHWNEINBWMWMP-UHFFFAOYSA-N
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Description

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a pyrrolidinone moiety, and an ethanediamide linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the pyrrolidinone moiety, and the coupling of these intermediates to form the final product. Common reagents used in these reactions include cyclopropylmethyl bromide, 4-methyl-3-(2-oxopyrrolidin-1-yl)benzaldehyde, and ethanediamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrrolidinone moiety can be reduced to a pyrrolidine ring.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from -78°C for reductions to reflux conditions for oxidations, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the pyrrolidinone moiety results in a pyrrolidine derivative. Substitution reactions can lead to a variety of functionalized amides, depending on the nucleophile employed.

Scientific Research Applications

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting cellular processes and pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can be compared to other similar compounds, such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    (3-Chloropropyl)trimethoxysilane: Utilized in the synthesis of silane coupling agents.

These compounds share some structural similarities but differ in their specific functional groups and applications

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-4-5-13(9-14(12)21-8-2-3-15(21)23)20-17(25)16(24)19-10-18(11-22)6-7-18/h4-5,9,22H,2-3,6-8,10-11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHWNEINBWMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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